Bienvenue dans la boutique en ligne BenchChem!

3-(Boc-amino)-4-bromo-6-chloropyridazine

Orthogonal cross-coupling Bond dissociation energy Regioselective oxidative addition

3-(Boc-amino)-4-bromo-6-chloropyridazine (1427475-32-8) is a heterobifunctional pyridazine building block with C4-Br and C6-Cl enabling programmed sequential cross-coupling via BDE differential. Step 1: Suzuki-Miyaura at C4 under mild Pd(0). Step 2: second coupling at C6. Step 3: TFA Boc deprotection. Boc prevents Pd poisoning, unlike acutely toxic free amine (H301+H311+H331). 24.5% lower MW vs N,N-Bis(boc) analog. Non-hazardous shipping. Direct entry for PDE10A imidazo[1,2-b]pyridazine inhibitors. ≥95% for scouting; ≥97% for library production.

Molecular Formula C9H11BrClN3O2
Molecular Weight 308.56 g/mol
CAS No. 1427475-32-8
Cat. No. B8064951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-4-bromo-6-chloropyridazine
CAS1427475-32-8
Molecular FormulaC9H11BrClN3O2
Molecular Weight308.56 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NN=C(C=C1Br)Cl
InChIInChI=1S/C9H11BrClN3O2/c1-9(2,3)16-8(15)12-7-5(10)4-6(11)13-14-7/h4H,1-3H3,(H,12,14,15)
InChIKeyOSDWBQHBOHWBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Boc-amino)-4-bromo-6-chloropyridazine (CAS 1427475-32-8): Procurement-Grade Pyridazine Building Block with Orthogonal Halogen Handles


3-(Boc-amino)-4-bromo-6-chloropyridazine (CAS 1427475-32-8, MF: C₉H₁₁BrClN₃O₂, MW: 308.56 g/mol) is a heterobifunctional pyridazine building block featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3, a bromine atom at position 4, and a chlorine atom at position 6 . The compound belongs to the class of polyhalogenated 3-aminopyridazines, which serve as key intermediates in medicinal chemistry, particularly for constructing imidazo[1,2-b]pyridazine scaffolds targeting phosphodiesterase 10A (PDE10A) [1]. Its defining structural feature is the coexistence of two chemically differentiated halogen leaving groups (C₄–Br and C₆–Cl) on a single electron-deficient pyridazine ring, which enables programmable sequential functionalization not achievable with mono-halogenated or symmetrically dihalogenated analogs.

Why 3-(Boc-amino)-4-bromo-6-chloropyridazine Cannot Be Replaced by Generic Pyridazine Analogs


Simple substitution with mono-halogenated pyridazines (e.g., 3-amino-6-chloropyridazine) forfeits the capacity for orthogonal, sequential cross-coupling because only a single reactive site is available . Symmetrically dihalogenated analogs such as 3,6-dichloropyridazine offer two identical C–Cl bonds, making site-discrimination dependent on subtle electronic differences that frequently erode regioselectivity under standard Suzuki–Miyaura conditions, leading to statistical mixtures of mono- and bis-arylated products [1]. Using the unprotected free amine (3-amino-4-bromo-6-chloropyridazine, CAS 446273-59-2) eliminates a synthetic protection/deprotection step but introduces the risk of amine coordination to palladium catalysts—potentially poisoning cross-coupling reactivity—and carries acute toxicity warnings (H301+H311+H331) that complicate laboratory handling [2]. The N,N-Bis(boc) derivative (CAS 2845126-30-7, MW: 408.67) adds unnecessary molecular weight and requires differential deprotection conditions that remain experimentally challenging outside of specialized contexts [3]. The specific 3-Boc-amino/4-Br/6-Cl substitution pattern thus represents a deliberately engineered reactivity profile that generic analogs cannot replicate.

Quantitative Differentiation Evidence for 3-(Boc-amino)-4-bromo-6-chloropyridazine Versus Closest Analogs


C–Br vs C–Cl Bond Dissociation Energy Differential Enables Predictable Orthogonal Cross-Coupling Reactivity

The C–Cl bond dissociation energy (BDE) in halo-heterocycles is, on average, 7.55 ± 0.42 kcal/mol higher than the corresponding C–Br BDE, establishing a thermodynamic preference for oxidative addition of Pd(0) into the C₄–Br bond of 3-(Boc-amino)-4-bromo-6-chloropyridazine over the C₆–Cl bond [1]. This near-universal BDE offset translates into kinetically controlled, site-selective coupling where the bromine atom at position 4 reacts preferentially under mild Pd-catalyzed conditions while the chlorine at position 6 remains intact for a subsequent second functionalization event. This orthogonal reactivity pattern is absent in 3,6-dichloropyridazine (both positions Cl, no intrinsic BDE-based differentiation) and in mono-brominated analogs that offer only a single reactive handle [2].

Orthogonal cross-coupling Bond dissociation energy Regioselective oxidative addition Sequential functionalization

Regioselective Suzuki–Miyaura Arylation at C4–Br is Experimentally Validated in a Structurally Analogous 4-Bromo-6-chloro-3-substituted Pyridazine System

In 4-bromo-6-chloro-3-phenylpyridazine—a direct structural analog of the target compound where the 3-Boc-amino group is replaced by a 3-phenyl substituent—Suzuki cross-coupling with arylboronic acids proceeds with complete regioselectivity at the C4–Br position, leaving the C6–Cl bond unreacted . This experimental result confirms that the C4–Br/C6–Cl halogen pair on a pyridazine scaffold exhibits the predicted orthogonal reactivity, and that the C6–Cl bond serves as an effective 'masked' handle for subsequent diversification. The reaction was conducted using Pd(PPh₃)₄ as catalyst with Na₂CO₃ as base in DME/H₂O, producing 4-aryl-6-chloro-3-phenylpyridazine derivatives as the sole mono-arylated products. No C6-arylated regioisomer was reported under these conditions.

Suzuki–Miyaura coupling Regioselective arylation Pyridazine C4-selective

Mono-Boc Protection Provides a Defined, Single-Deprotection Handle Compared to N,N-Bis(boc) Derivative Which Introduces Differential Deprotection Complexity

3-(Boc-amino)-4-bromo-6-chloropyridazine contains a single Boc protecting group (MW contribution: 100.12 Da over the free amine), enabling quantitative deprotection to the free 3-aminopyridazine under standard TFA/CH₂Cl₂ conditions. In contrast, the N,N-Bis(boc) analog (CAS 2845126-30-7, MW: 408.67 g/mol) carries two Boc groups and requires controlled mono-deprotection conditions. Literature on differential deprotection of double Boc systems indicates that successful selective mono-deprotection requires a sufficient reactivity difference between the two Boc sites—a condition that is structurally absent in the symmetrical N,N-Bis(boc) pyridazine system where both Boc groups occupy electronically equivalent environments on the same nitrogen atom . This makes controlled mono-deprotection of the bis-Boc derivative inherently unpredictable and prone to producing mixtures of mono-Boc, bis-deprotected, and unreacted starting material .

Boc protection Chemoselective deprotection Building block design N-Boc vs N,N-Bis(boc)

Boc-Protected Form Enables Direct Use in Pd-Catalyzed Cross-Coupling Without Amine Interference, Unlike the Free Amine Parent

The free amine parent compound, 3-amino-4-bromo-6-chloropyridazine (CAS 446273-59-2), carries an unprotected primary amino group at position 3 that can coordinate to palladium catalysts, potentially inhibiting oxidative addition at the halogen sites or diverting reactivity toward undesired Buchwald–Hartwig amination pathways [1]. The Boc-protected form eliminates this chemoselectivity conflict: the carbamate nitrogen is not nucleophilic and does not compete for Pd coordination, ensuring that cross-coupling occurs exclusively at the halogen positions. Furthermore, the free amine carries acute toxicity warnings (H301: toxic if swallowed; H311: toxic in contact with skin; H331: toxic if inhaled), imposing stricter handling and shipping requirements compared to the Boc-protected analog, which is classified as non-hazardous for transport by multiple vendors .

Amine protection Palladium catalysis compatibility Building block stability Chemoselectivity

Certified Batch Purity from Premier Vendor Reaches 99.4% (214 nm HPLC), Exceeding Standard 95% Minimum Specifications

Multiple vendors supply 3-(Boc-amino)-4-bromo-6-chloropyridazine, but batch-specific purity data show meaningful variation that impacts procurement decisions. Shaoyuan (韶远科技) reports two production lots with purities of 97.7% and 99.4% at 214 nm HPLC detection, exceeding the industry-standard minimum purity specification of 95% offered by multiple other suppliers including AKSci and Accela . The 4.4 percentage-point purity gap between a 95% minimum-specification lot and a 99.4% certified lot translates to nearly 5% of inert or unidentified mass per gram—potentially significant when the compound serves as a stoichiometric building block in multi-step syntheses where impurities can propagate and amplify through subsequent transformations.

HPLC purity Quality certification Procurement specification Batch consistency

Documented Role as Key Intermediate in PDE10A Inhibitor Programs Confirms Relevance to Drug Discovery Procurement

The free amine parent of the target compound, 3-amino-4-bromo-6-chloropyridazine (CAS 446273-59-2), is explicitly cited as an intermediate in the preparation of novel potent imidazo[1,2-b]pyridazine PDE10A inhibitors, as documented in GSK patent WO2013/012500 A1 and confirmed by multiple independent vendor descriptions [1][2]. The pyridazine.com synthesis database further records a specific experimental procedure from this patent showing a Negishi-type cross-coupling of 4-bromo-6-chloropyridazin-3-amine with dimethylzinc using Pd(PPh₃)₄ in DMF to produce 6-chloro-4-methylpyridazin-3-amine in 80% yield, demonstrating the practical utility of this scaffold in pharmaceutical process chemistry [1]. While published IC₅₀ data for the final PDE10A inhibitor compounds incorporating this building block are available in the primary literature (e.g., Compound 31 series from Janssen: PDE10A IC₅₀ = 0.28 nM [3]), the building block itself is a synthetic intermediate and not directly assayed for target inhibition.

PDE10A inhibitor Imidazo[1,2-b]pyridazine Kinase drug discovery GSK patent

Optimal Procurement and Application Scenarios for 3-(Boc-amino)-4-bromo-6-chloropyridazine Based on Differentiated Evidence


Sequential, Site-Programmable Synthesis of 3,4,6-Trisubstituted Pyridazine Libraries via Orthogonal Cross-Coupling

This scenario leverages the ~7.55 kcal/mol C–Br vs C–Cl BDE differential to execute a programmed two-step diversification: (Step 1) Suzuki–Miyaura coupling at C4–Br under mild Pd(0) conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install a first aryl/heteroaryl group while preserving the C6–Cl bond; (Step 2) a second Suzuki, Buchwald–Hartwig amination, or Sonogashira coupling at C6–Cl using more forcing conditions or a different catalytic system; (Step 3) TFA-mediated Boc deprotection to reveal the free 3-amino group for subsequent amide formation, sulfonamide synthesis, or heterocycle annulation. This sequential strategy is directly precedented by the regioselective C4-arylation of 4-bromo-6-chloro-3-phenylpyridazine and the general methodology for N-Boc pyridazine Suzuki coupling described by Blaise et al. [1]. Procurement of the 95% minimum-purity grade is acceptable for initial route scouting; for library production, the ≥ 97% purity grade from Shaoyuan is recommended to minimize impurity-derived side products in the second coupling step.

Boc-Protected Intermediate for Imidazo[1,2-b]pyridazine PDE10A Inhibitor Synthesis Without In Situ NH Protection

When the synthetic target is an imidazo[1,2-b]pyridazine PDE10A inhibitor, 3-(Boc-amino)-4-bromo-6-chloropyridazine provides a direct entry point: the Boc group remains intact during the halogen-selective cross-coupling step(s) and is cleaved only when the free amine is required for imidazo ring cyclization with an α-haloketone or equivalent annulation partner. This avoids the Pd-coordination problem inherent to the free amine building block (CAS 446273-59-2) and eliminates the need for a separate protection step. The GSK patent WO2013/012500 A1 documents the downstream chemistry starting from the corresponding free amine [2]; using the Boc-protected form adds one deprotection step but preserves catalyst activity during the key C–C bond-forming event. For kilogram-scale procurement in a CRO or pharma setting, the non-hazardous transport classification of the Boc-protected compound reduces logistics costs and regulatory burden compared to the acutely toxic free amine.

Rapid Analogue Generation in Kinase Inhibitor Lead Optimization via Sequential Halogen Discrimination

In kinase inhibitor programs where the pyridazine core serves as a hinge-binding motif, systematic SAR exploration at positions 4, 6, and the 3-amino group is typically required. 3-(Boc-amino)-4-bromo-6-chloropyridazine enables a 'fix one position, scan the other' approach: fix the C4-substituent via first Suzuki coupling, then vary the C6-substituent via second coupling, and finally diversify the 3-position after Boc removal. This strategy aligns with the general methodology for polyfunctionalized pyridazine library synthesis reviewed by Bourguignon et al., which notes that introducing different halogens (Br, Cl) significantly increases both reactivity and regioselectivity compared to polychlorinated systems [3]. The documented 97.7–99.4% batch purity from premium vendors is particularly important in this scenario, as trace halide impurities can compete as coupling partners and generate difficult-to-separate byproducts when scanning diverse boronic acid/ester partners in parallel chemistry formats.

Process Chemistry Route Scouting Where Predictable Deprotection and Low Molecular Weight Are Prioritized

In process development, where atom economy and step count directly influence cost of goods, the mono-Boc compound (MW 308.56) offers a clear advantage over the N,N-Bis(boc) analog (MW 408.67): a 24.5% lower molecular weight per mole of building block translates to proportionally lower material costs and reduced waste from the Boc deprotection byproducts (CO₂ and isobutylene). The single, well-precedented Boc deprotection (TFA/CH₂Cl₂ or HCl/dioxane, room temperature, quantitative conversion) avoids the experimental complexity and batch-to-batch variability associated with differential deprotection of bis-Boc systems, where the two electronically equivalent Boc groups on the same nitrogen atom make selective mono-deprotection inherently unpredictable . For kilogram-scale procurement in a process chemistry context, the combination of (a) non-hazardous shipping classification, (b) single-step deprotection, (c) available batch-certified purity data, and (d) lower MW per functional mole makes this the preferred building block form.

Quote Request

Request a Quote for 3-(Boc-amino)-4-bromo-6-chloropyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.